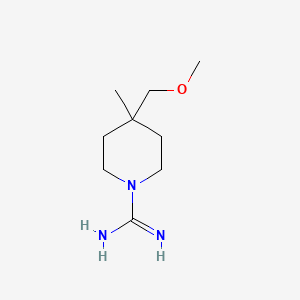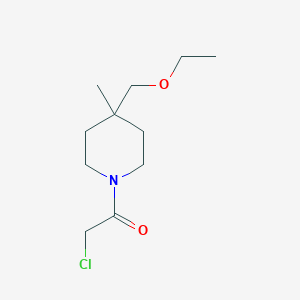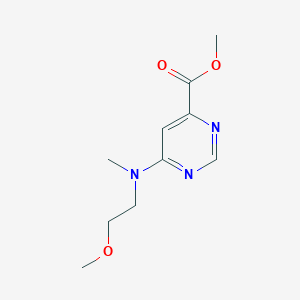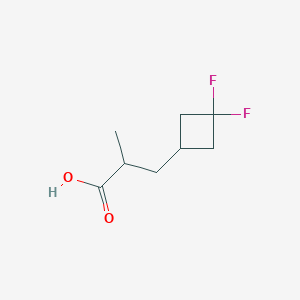
3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid
Descripción general
Descripción
“3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid” is an organic compound with the molecular formula C8H12F2O2 . It is an important intermediate in the synthesis of many pharmaceutical and agrochemical products.
Synthesis Analysis
The multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, trifluoroborate ketone, has been described in the literature . In most cases, ethyl 3,3-difluorocyclobutanecarboxylate is a convenient common synthetic intermediate to obtain the target derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms. The cyclobutyl ring is attached to a propionic acid moiety, which includes a carboxyl group (COOH) and a methyl group (CH3) .
Aplicaciones Científicas De Investigación
Synthetic Building Blocks Development Researchers have explored the synthesis and application of 3,3-difluorocyclobutyl-substituted compounds, including 3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid. These compounds serve as valuable building blocks in medicinal chemistry due to their unique structural elements. The multigram synthesis approach for these derivatives highlights their potential in the development of pharmaceuticals and biologically active molecules. For instance, the synthesis of 3,3-difluorocyclobutanol and -cyclobutanone as intermediates further emphasizes the versatility of these compounds in chemical synthesis (Ryabukhin et al., 2018).
Mechanistic Studies in Enzyme Inhibition The compound's structural analogs have been studied for their mechanism of action in enzyme inhibition, particularly in the context of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. These studies are essential for understanding the biochemical pathways in which these compounds operate and their potential therapeutic applications. Although directly not about this compound, the research on similar compounds provides insights into the broader class of cyclobutyl-substituted acids and their biological activities (Liu et al., 2015).
Advancements in Fluorination Techniques The development of efficient fluorination techniques, such as the gem-difluorination of methylenecyclopropanes, contributes significantly to the synthesis of difluorocyclobutane-containing compounds. These methods enable the production of 2-substituted gem-difluorocyclobutanes, which are crucial for synthesizing complex molecules with potential medicinal properties. The ability to transform these products into useful derivatives like carboxylic acids, amines, and alcohols further underscores the importance of fluorination in medicinal chemistry (Lin et al., 2021).
Solid Phase Peptide Synthesis The incorporation of this compound and its derivatives into peptide backbones or side chains through copper(I)-catalyzed 1,3-dipolar cycloadditions represents a novel approach in peptide synthesis. This methodology enables the production of peptides with diversified functionalities, demonstrating the compound's utility in designing and synthesizing bioactive peptides for therapeutic applications (Tornøe et al., 2002).
Enantioselective Synthesis and Catalysis The efficient preparation of both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, facilitated by microbial catalysis, illustrates the potential of biocatalysis in producing enantiomerically pure compounds. This research not only showcases the synthesis of a structurally similar compound but also highlights the importance of enantioselectivity in drug development and the role of microorganisms in achieving such specificity (Fuhshuku et al., 2014).
Propiedades
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-5(7(11)12)2-6-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYELERVPQFSRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


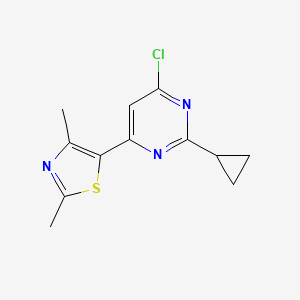
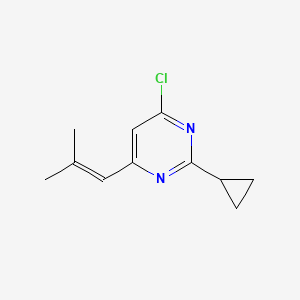

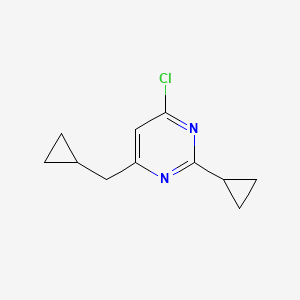
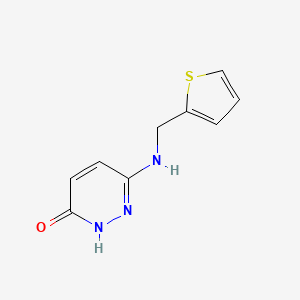
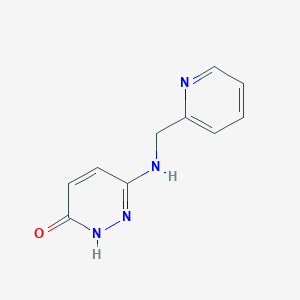


![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480298.png)
![5-(3-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480299.png)
